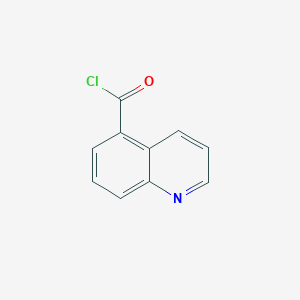

Quinoline-5-carbonyl Chloride

Description

Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. orientjchem.orgchemrj.org This nitrogen-containing aromatic compound is not merely a structural curiosity; it is a recurring motif in a vast number of biologically active compounds and functional materials. orientjchem.orgresearchgate.net The quinoline nucleus is present in various natural products, most notably the cinchona alkaloids like quinine, which has a long history in the treatment of malaria. nih.govnih.gov

The versatility of the quinoline ring system stems from its unique electronic properties. It is a weak tertiary base and can undergo both electrophilic and nucleophilic substitution reactions, allowing for a wide range of chemical modifications. nih.govecorfan.org This adaptability has made quinoline and its derivatives a fertile ground for drug discovery, with applications spanning anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial agents. orientjchem.orgnih.govtandfonline.com The ability to functionalize the quinoline core at various positions allows chemists to fine-tune the pharmacological and physicochemical properties of the resulting molecules. orientjchem.orgnih.gov

Strategic Importance of Carbonyl Chlorides in Organic Synthesis

Carbonyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by a carbonyl group bonded to a chlorine atom. fiveable.me They are highly reactive electrophiles, a property that makes them exceptionally useful as intermediates in organic synthesis. fiveable.mepatsnap.com The high reactivity of the acyl chloride functional group facilitates the formation of other carbonyl-containing compounds, such as esters, amides, and ketones, through nucleophilic acyl substitution reactions. fiveable.me

The synthesis of carbonyl chlorides is most commonly achieved by treating a carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov Their utility lies in their ability to readily react with a wide range of nucleophiles under mild conditions, often with the formation of gaseous byproducts that drive the reaction to completion. fiveable.me This reactivity makes them indispensable tools for constructing complex molecular architectures and for the synthesis of fine chemicals, pharmaceuticals, and polymers. nih.govresearchgate.net

Research Landscape of Quinoline-5-carbonyl Chloride: A Focused Overview

This compound (C₁₀H₆ClNO) emerges at the intersection of quinoline chemistry and the synthetic utility of carbonyl chlorides. nih.gov This specific isomer, with the carbonyl chloride group at the 5-position of the quinoline ring, serves as a key building block for introducing the quinoline-5-carboxamide (B3021109) or quinoline-5-ester functionalities into target molecules.

The synthesis of this compound typically involves the chlorination of quinoline-5-carboxylic acid. This precursor can be prepared through various established methods for quinoline synthesis, followed by functional group manipulation. For instance, the Skraup synthesis or the Friedländer annulation can be employed to construct the quinoline core. uop.edu.pk Subsequent oxidation and chlorination steps would then yield the desired this compound.

The primary application of this compound in research is as a reactive intermediate. Its electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles. For example, reaction with amines leads to the formation of quinoline-5-carboxamides, while reaction with alcohols yields quinoline-5-carboxylates. These reactions are fundamental in medicinal chemistry for the synthesis of novel compounds with potential therapeutic activities. Researchers have utilized this reactivity to create libraries of quinoline derivatives for screening against various biological targets. tandfonline.com

The strategic placement of the carbonyl chloride at the 5-position influences the reactivity and properties of the resulting derivatives. The electronic and steric environment of this position on the quinoline ring can impact the biological activity of the final compounds. For instance, studies on the synthesis of novel antimicrobial and antioxidant agents have utilized quinoline carbonyl chlorides as key starting materials to build more complex heterocyclic systems. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO | nih.govguidechem.com |

| Molecular Weight | 191.614 g/mol | guidechem.com |

| CAS Number | 441004-94-0 | guidechem.comepa.gov |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC(=C2C=CC=NC2=C1)C(=O)Cl | guidechem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

441004-94-0 |

|---|---|

Molecular Formula |

C10H6ClNO |

Molecular Weight |

191.61 g/mol |

IUPAC Name |

quinoline-5-carbonyl chloride |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H |

InChI Key |

XNEVJLJCAPXMSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Quinoline 5 Carbonyl Chloride and Its Precursors

Classical and Contemporary Approaches to the Quinoline (B57606) Core

The construction of the quinoline ring system can be achieved through various established methods. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents. While many of these methods have been known for over a century, they remain relevant and are continuously refined with new catalysts and reaction conditions. nih.govrsc.org

The Friedländer synthesis is one of the most direct and versatile methods for producing poly-substituted quinolines. researchgate.net The reaction involves a condensation followed by a cyclodehydration between a 2-aminoaryl aldehyde or ketone and a second carbonyl compound containing a reactive α-methylene group. researchgate.netnih.gov The process can be catalyzed by acids, bases, or simply by heat. researchgate.net This methodology is renowned for its efficiency and is widely applied in the synthesis of complex quinoline derivatives. nih.gov

The general mechanism proceeds via an initial aldol-type condensation to form a β-hydroxy carbonyl compound or a condensation to form a Schiff base, followed by an intramolecular cyclization and dehydration to yield the quinoline ring. researchgate.netresearchgate.net Numerous catalysts, including Brönsted acids, Lewis acids, and ionic liquids, have been employed to optimize the reaction, often leading to shorter reaction times and higher yields under solvent-free or environmentally benign conditions. nih.govresearchgate.net

Table 1: Overview of the Friedländer Synthesis

| Component | Description | Example |

|---|---|---|

| Aromatic Substrate | An ortho-amino substituted aromatic aldehyde or ketone. | 2-aminobenzaldehyde |

| Carbonyl Substrate | An aldehyde or ketone with an active α-methylene group. | Acetaldehyde, Ethyl acetoacetate |

| Catalyst | Can be acid-catalyzed (e.g., HCl), base-catalyzed (e.g., NaOH), or thermal. researchgate.net | HCl, NaOH, Ionic Liquids researchgate.net |

| Product | Polysubstituted quinolines. | 2- and 3-substituted quinolines nih.gov |

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines. nih.govwikipedia.org In its archetypal form, the reaction involves heating aniline with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgpharmaguideline.com The reaction is known for being vigorous, and a moderator like ferrous sulfate (B86663) is often added to control its exothermic nature. wikipedia.org

The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgpharmaguideline.com Aniline then undergoes a Michael addition to acrolein, and the resulting intermediate is cyclized under acidic conditions. A final oxidation step yields the quinoline product. pharmaguideline.com A significant related method is the Doebner-von Miller reaction, which is more versatile and uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. nih.govrsc.org

Table 2: Comparison of Skraup and Doebner-von Miller Reactions

| Feature | Skraup Synthesis | Doebner-von Miller Reaction |

|---|---|---|

| Aromatic Amine | Aniline or substituted anilines. | Aniline or substituted anilines. |

| Carbonyl Source | Glycerol (forms acrolein in situ). pharmaguideline.com | α,β-Unsaturated aldehydes or ketones. nih.gov |

| Reagents | Concentrated H₂SO₄, oxidizing agent (e.g., nitrobenzene). wikipedia.org | Acid catalyst (e.g., HCl). iipseries.org |

| Product | Primarily unsubstituted or heteroring-unsubstituted quinolines. nih.gov | 2- and/or 4-substituted quinolines. iipseries.org |

| Conditions | Often harsh and exothermic. wikipedia.org | Generally milder than the Skraup synthesis. |

The Combes synthesis, reported in 1888, produces 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.orgwikipedia.org The reaction first involves the condensation of the arylamine with the β-diketone to form a β-amino enone intermediate (a Schiff base), which is then cyclized in the presence of a strong acid catalyst like concentrated sulfuric acid. pharmaguideline.comwikipedia.org

The mechanism's rate-determining step is the electrophilic aromatic annulation (ring closure) of the protonated enamine intermediate. wikipedia.org The regioselectivity of the cyclization can be influenced by steric effects of substituents on both the aniline and the β-diketone. wikipedia.org This method is distinct from other quinoline syntheses due to its specific use of β-diketones as starting material. wikipedia.org

Table 3: Key Aspects of the Combes Quinoline Synthesis

| Parameter | Details | Reference Example iipseries.org |

|---|---|---|

| Reactants | Aniline (or substituted aniline) and a β-diketone. | m-Chloroaniline and Acetylacetone |

| Catalyst | Strong acid, typically concentrated H₂SO₄ or polyphosphoric acid (PPA). iipseries.org | H₂SO₄ |

| Key Intermediate | β-amino enone (from Schiff base tautomerization). wikipedia.org | N-(3-chlorophenyl)-4-iminopentan-2-one |

| Product Type | 2,4-disubstituted quinolines. iipseries.org | 2,4-dimethyl-7-chloroquinoline |

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical process that synthesizes substituted quinoline-4-carboxylic acids from isatin (B1672199) (or its derivatives) and a carbonyl compound in the presence of a base. nih.govwikipedia.org This reaction provides a reliable route to quinolines that are specifically functionalized with a carboxylic acid group at the 4-position, which can be subsequently removed via decarboxylation if desired. pharmaguideline.com

The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a strong base (e.g., potassium hydroxide) to form an intermediate keto-acid. wikipedia.orgresearchgate.net This intermediate then condenses with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. iipseries.orgwikipedia.org

Table 4: Pfitzinger Reaction Summary

| Component | Role | Example |

|---|---|---|

| Isatin | Provides the benzene (B151609) ring and nitrogen atom for the quinoline core. | Isatin, 5-Methylisatin iipseries.org |

| Carbonyl Compound | Provides the remaining atoms for the pyridine (B92270) ring. Must contain an α-methylene group. | Acetone (B3395972), Phenoxy acetone iipseries.org |

| Base | Catalyzes the initial ring-opening of isatin. | Potassium hydroxide (B78521) (KOH) iipseries.org |

| Product | Substituted quinoline-4-carboxylic acids. researchgate.net | 2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid iipseries.org |

The Povarov reaction is a powerful method for synthesizing tetrahydroquinoline (THQ) derivatives, which can then be oxidized to quinolines. eurekaselect.comingentaconnect.com It is formally classified as an inverse-electron-demand aza-Diels-Alder reaction. researchgate.net In its most common form, it is a one-pot, three-component reaction involving an aniline, an aldehyde, and an activated alkene (dienophile), typically catalyzed by a Lewis acid. eurekaselect.comresearchgate.net

The reaction proceeds through the in-situ formation of an N-aryl imine from the aniline and aldehyde. researchgate.net This imine then acts as the azadiene in a [4+2] cycloaddition with the electron-rich alkene. researchgate.netnih.gov The resulting tetrahydroquinoline can often be isolated or oxidized directly to the corresponding quinoline. The versatility of the three starting components allows for the creation of a diverse library of substituted quinolines. eurekaselect.com

Table 5: Characteristics of the Povarov Reaction

| Feature | Description |

|---|---|

| Reaction Type | Formal [4+2] inverse-electron-demand aza-Diels-Alder cycloaddition. researchgate.net |

| Components | Aniline, aldehyde, and an activated alkene (e.g., ethyl vinyl ether, cyclopentadiene). eurekaselect.comingentaconnect.com |

| Catalysts | Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, InCl₃) or Brønsted acids. ingentaconnect.comresearchgate.net |

| Primary Product | Substituted 1,2,3,4-tetrahydroquinolines (THQs). eurekaselect.com |

| Final Product | Quinolines can be obtained by subsequent oxidation of the THQ intermediate. ingentaconnect.com |

The Gould-Jacobs reaction is a multi-step organic synthesis used for the preparation of 4-hydroxyquinoline (B1666331) derivatives, also known as 4-quinolones. wikipedia.orgmdpi.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgresearchgate.net

This initial step is a substitution reaction that forms an anilidomethylenemalonic ester intermediate. wikipedia.org This intermediate then undergoes a thermal intramolecular cyclization, typically at high temperatures in a high-boiling solvent like diphenyl ether. wikipedia.orgmdpi.com The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield the 4-hydroxyquinoline product. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org

Table 6: Steps of the Gould-Jacobs Synthesis

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Condensation | Reaction of an aniline with an alkoxymethylenemalonic ester. wikipedia.org | Anilidomethylenemalonic ester |

| 2. Cyclization | Thermal 6-electron cyclization reaction. wikipedia.org | 4-hydroxy-3-carboalkoxyquinoline |

| 3. Saponification | Hydrolysis of the ester group to a carboxylic acid using a base (e.g., NaOH). wikipedia.org | 4-hydroxyquinoline-3-carboxylic acid |

| 4. Decarboxylation | Removal of the carboxylic acid group by heating. wikipedia.org | 4-hydroxyquinoline |

Other Cyclization and Annulation Strategies

Beyond the classical named reactions, a variety of other cyclization and annulation strategies have been developed for the synthesis of the quinoline scaffold. These methods often offer advantages in terms of substrate scope, efficiency, and milder reaction conditions.

One notable approach involves the [4+2] annulation of 2-azidobenzaldehydes with various dienophiles. This strategy provides a versatile route to substituted quinolines. mdpi.com Similarly, radical-promoted cyclizations of arylamine precursors offer an alternative pathway to the quinoline core. nih.gov For instance, N-bromosuccinimide (NBS) can mediate a radical reaction of propenoates to yield 3-substituted quinolines. nih.gov

Electrophilic cyclization represents another powerful tool. For example, the reaction of anilines with alkynes in the presence of an electrophilic promoter can lead to the formation of the quinoline ring system. nih.gov Furthermore, photochemical methods have been employed for the electrophilic cyclization of intermediates to generate highly functionalized quinolines. nih.gov Innovative cascade reactions, which combine multiple bond-forming events in a single operation, have also been developed to construct the quinoline framework efficiently. nih.gov

Functionalization Strategies for Quinoline-5-carboxaldehyde and Quinoline-5-carboxylic Acid

The introduction of a carbonyl group at the C-5 position of the quinoline ring is a crucial step in the synthesis of quinoline-5-carbonyl chloride. This is typically achieved through the formylation of a suitable quinoline precursor, followed by oxidation.

Regioselective Introduction of Carboxaldehyde Functionality at the C-5 Position

Achieving regioselectivity in the formylation of the quinoline ring can be challenging. However, certain classic electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack and Reimer-Tiemann reactions, can be employed, particularly on activated quinoline substrates. arkat-usa.org

For instance, the formylation of 8-hydroxyquinoline (B1678124) using the Reimer-Tiemann reaction can yield a mixture of 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 8-hydroxyquinoline-7-carbaldehyde. arkat-usa.org The presence of the hydroxyl group at the C-8 position activates the benzene ring of the quinoline system towards electrophilic attack. arkat-usa.org Computational studies suggest that substitution at the C-5 position can lead to a more stabilized intermediate compared to the C-7 position. arkat-usa.org

The Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), is another effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netchemijournal.comlibretexts.org This reaction has been successfully applied to the synthesis of various quinolinecarbaldehydes. arkat-usa.org The electrophilic nature of the Vilsmeier reagent allows for the introduction of a formyl group onto the activated quinoline ring. arkat-usa.org

It is important to note that the regioselectivity of these reactions is highly dependent on the substitution pattern of the quinoline starting material and the specific reaction conditions employed.

Oxidation Pathways to Quinoline-5-carboxylic Acid

Once quinoline-5-carboxaldehyde is obtained, the next step involves its oxidation to the corresponding carboxylic acid. Aldehydes are generally susceptible to oxidation, and a variety of oxidizing agents can be used for this transformation.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) are commonly used for the oxidation of aldehydes to carboxylic acids. organic-chemistry.org The reaction is often carried out under basic or neutral conditions. organic-chemistry.org While specific studies on the oxidation of quinoline-5-carboxaldehyde are not extensively detailed in the provided search results, the general reactivity of aldehydes suggests that this would be a feasible transformation. The quinoline ring itself is relatively resistant to oxidation, which should allow for the selective oxidation of the aldehyde group. chemijournal.com

Another common reagent for the oxidation of aldehydes is chromic acid (H2CrO4) , often generated in situ from chromium trioxide (CrO3) or sodium dichromate (Na2Cr2O7) in the presence of sulfuric acid (the Jones reagent). ajchem-a.com This reagent is known to efficiently oxidize primary alcohols and aldehydes to carboxylic acids. ajchem-a.com

Conversion of Carboxylic Acids to Acyl Chlorides: this compound Formation

The final step in the synthesis is the conversion of quinoline-5-carboxylic acid to this compound. This transformation is a standard procedure in organic synthesis, and several reagents are available for this purpose.

Thionyl chloride (SOCl2) is one of the most common reagents for converting carboxylic acids to acyl chlorides. arkat-usa.orgchemicalbook.com The reaction proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the desired acyl chloride. arkat-usa.org

Oxalyl chloride ((COCl)2) is another widely used and effective reagent for this conversion. researchgate.netorganic-chemistry.org It often provides cleaner reactions and is particularly useful for substrates that may be sensitive to the harsher conditions sometimes associated with thionyl chloride. researchgate.net The reaction with oxalyl chloride also produces gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). researchgate.net

Other reagents, such as phosphorus(V) chloride (PCl5) and phosphorus(III) chloride (PCl3) , can also be used to synthesize acyl chlorides from carboxylic acids. arkat-usa.org

Advanced Catalytic Systems in Quinoline Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic systems that provide efficient and atom-economical routes to quinoline derivatives. Transition metal catalysis, in particular, has emerged as a powerful tool for the construction of this important heterocyclic scaffold.

Transition Metal Catalysis (e.g., Rhodium, Ruthenium, Cobalt, Copper, Silver)

A variety of transition metals have been shown to effectively catalyze the synthesis of quinolines through different mechanistic pathways.

Rhodium (Rh) catalysts have been utilized in the synthesis of quinolines, often through C-H activation and annulation reactions. researchgate.net

Ruthenium (Ru) catalysts are also effective for quinoline synthesis. For example, ruthenium-catalyzed annulation reactions of enaminones with anthranils have been developed to access substituted quinolines.

Cobalt (Co) , being a more earth-abundant and less expensive metal, has garnered significant attention. Cobalt-catalyzed systems have been developed for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles to produce quinolines and quinazolines, respectively. researchgate.net

Copper (Cu) catalysts are versatile and have been employed in various quinoline syntheses. Copper-catalyzed intermolecular decarboxylative cascade cyclizations of aryl aldehydes, anilines, and acrylic acid provide a direct route to 2-substituted quinolines. researchgate.net

Silver (Ag) catalysts have also found application in quinoline synthesis. For instance, silver-promoted oxidative cascade reactions of N-aryl-3-alkylideneazetidines with carboxylic acids can yield functionalized quinoline products.

The following table summarizes the key transition metals and their roles in quinoline synthesis:

| Transition Metal | Catalytic Role in Quinoline Synthesis |

| Rhodium (Rh) | C-H activation and annulation reactions. |

| Ruthenium (Ru) | Annulation of enaminones with anthranils. |

| Cobalt (Co) | Dehydrogenative cyclization of 2-aminoaryl alcohols. |

| Copper (Cu) | Intermolecular decarboxylative cascade cyclizations. |

| Silver (Ag) | Oxidative cascade reactions of N-aryl-3-alkylideneazetidines. |

Green Chemistry Principles in this compound Synthesis

Aerobic Oxidation Protocols

Aerobic oxidation represents a highly attractive and sustainable method for the synthesis of quinoline carboxylic acids from alkylquinoline precursors, utilizing molecular oxygen from the air as the ultimate oxidant. This approach avoids the need for stoichiometric, often hazardous, and expensive oxidizing agents. A key precursor for Quinoline-5-carboxylic acid is 5-methylquinoline, and its oxidation is a critical step.

Research has demonstrated the efficacy of palladium(II) complexes derived from 2,6-pyridinedicarboxylic acids in catalyzing the homogeneous and regioselective aerobic oxidation of substituted 8-methylquinolines. rsc.orgrsc.org These reactions, typically conducted in a solution of acetic acid and acetic anhydride (B1165640), yield the corresponding 8-quinolylmethyl acetates as the major product, with the desired 8-quinoline carboxylic acids formed as minor but significant products. rsc.orgrsc.orgrsc.org The methodology is effective for substrates with substituents at the 5- and 6-positions, indicating its applicability to the oxidation of a 5-methyl group. rsc.orgrsc.org

The proposed mechanism suggests that the reaction proceeds through an alcohol intermediate. rsc.orgrsc.org A Pd-mediated aerobic oxidation of this alcohol subsequently leads to the formation of the carboxylic acid. rsc.org This catalytic system is notable for its tolerance of various functional groups on the quinoline ring, including electron-releasing (like methoxy) and electron-withdrawing (like nitro) groups, as well as halogens. rsc.org

Table 2: Catalytic Aerobic Oxidation of Substituted Methylquinolines

| Substrate | Catalyst System | Main Product | Byproduct | Source(s) |

|---|---|---|---|---|

| 8-Methylquinoline | Pd(acac)₂ / H₂hpda | 8-Quinolylmethyl acetate | 8-Quinolinecarboxylic acid | rsc.orgrsc.org |

| 5-Fluoro-8-methylquinoline | Pd(acac)₂ / H₂hpda | 5-Fluoro-8-quinolylmethyl acetate | 5-Fluoro-8-quinolinecarboxylic acid | researchgate.net |

| 6-Chloro-8-methylquinoline | Pd(acac)₂ / H₂hpda | 6-Chloro-8-quinolylmethyl acetate | Not specified | rsc.org |

Catalyst Reusability and Efficiency

A cornerstone of green and sustainable chemistry is the development of catalysts that are not only highly efficient but also easily recoverable and reusable over multiple reaction cycles. This reduces waste, lowers costs, and minimizes the environmental impact of chemical synthesis. In the production of quinoline precursors, significant progress has been made in creating robust, recyclable catalytic systems.

Heterogeneous catalysts are particularly advantageous for their ease of separation from the reaction mixture. For instance, magnetic nanoparticles have been functionalized to act as powerful and reusable catalysts. Fe₃O₄ nanoparticles coated with a silica (B1680970) layer and functionalized with sulfonic acid groups (Fe₃O₄@SiO₂–SO₃H) have been used for the four-component synthesis of quinoline derivatives. nih.gov These nanocatalysts can be easily recovered using an external magnet and have demonstrated excellent reusability. nih.gov In one study, such a catalyst was recovered and reused for six consecutive runs with only a minimal decrease in product yield, from 94% in the first run to 92% in the sixth. nih.gov

Similarly, ionically tagged magnetic nanoparticles bearing urea (B33335) linkers have been designed for the solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acids. nih.govacs.org These catalysts also exhibit high efficiency and can be readily recycled. Solid acid catalysts, such as Nafion NR50, have also been employed in microwave-assisted Friedländer reactions and are noted for their reusability. mdpi.com The stability and sustained activity of these catalysts over repeated uses are critical for their practical application in large-scale synthesis.

Table 3: Reusability and Efficiency of Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Run 1 Yield | Run 2 Yield | Run 3 Yield | Run 4 Yield | Run 5 Yield | Run 6 Yield | Source(s) |

|---|---|---|---|---|---|---|---|---|

| Fe₃O₄@SiO₂–SO₃H Nanoparticles | Four-component quinoline synthesis | 94% | 94% | 93% | 93% | 92% | 92% | nih.gov |

| Fe₃O₄ Nanocatalyst | Friedländer Synthesis | 96% | 95% | 95% | 93% | 92% | - | nih.gov |

| Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride | 2-Aryl-quinoline-4-carboxylic acid synthesis | High | High | High | High | High | - | nih.govacs.org |

Reactivity and Reaction Mechanisms of Quinoline 5 Carbonyl Chloride

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Nucleus

The quinoline ring is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. The presence of the nitrogen atom in the pyridine moiety significantly influences the electron distribution across the entire ring system, leading to differential reactivity in the two fused rings. The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene ring (also referred to as the carbocyclic or homocyclic ring) is comparatively electron-rich and is the preferred site for electrophilic substitution.

The pyridine portion of the quinoline nucleus is deactivated towards electrophilic attack due to the positively charged nitrogen atom. This electron deficiency, however, makes the C-2 and C-4 positions susceptible to nucleophilic substitution. Nucleophilic substitution on the quinoline ring proceeds more readily than in pyridine itself. The reaction mechanism typically involves an addition-elimination process. Halogenated quinolines at the C-2 and C-4 positions are particularly prone to undergo these reactions with a wide range of nucleophiles.

Electrophilic substitution reactions on the quinoline nucleus occur preferentially on the benzene ring. The electron-withdrawing effect of the nitrogen atom deactivates the pyridine ring, directing electrophiles to the more electron-rich carbocyclic ring. Substitution occurs predominantly at the C-5 and C-8 positions. This regioselectivity is attributed to the greater stability of the cationic intermediates (Wheland intermediates) formed during the reaction. Attack at C-5 and C-8 allows for resonance stabilization where the positive charge is delocalized without disrupting the aromaticity of the pyridine ring. Common electrophilic substitution reactions such as nitration and sulfonation, which require vigorous conditions, yield a mixture of 5- and 8-substituted products nih.gov.

Reactions Involving the Carbonyl Chloride Functionality

The carbonyl chloride group at the C-5 position is a highly reactive acylating agent. The carbon atom of the carbonyl group is electrophilic and readily attacked by nucleophiles, leading to the substitution of the chlorine atom. This reactivity is central to the use of Quinoline-5-carbonyl Chloride in synthesis.

This compound reacts readily with a variety of nucleophiles to form stable acyl derivatives. These reactions are fundamental in medicinal chemistry for synthesizing diverse libraries of compounds.

Reaction with Amines: The reaction with primary or secondary amines yields the corresponding quinoline-5-carboxamides. This is a common method for preparing novel compounds for biological screening, such as potential PDE IV inhibitors google.comresearchgate.net. The reaction typically proceeds by nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of hydrogen chloride researchgate.net.

Reaction with Alcohols: In a similar fashion, alcohols react with this compound to produce quinoline-5-carboxylate esters. The reaction follows a nucleophilic addition-elimination mechanism, where the oxygen atom of the alcohol acts as the nucleophile libretexts.org. This reaction is highly exothermic and results in the formation of the ester and hydrogen chloride gas libretexts.org.

Reaction with Hydrazines: Hydrazine (B178648) and its derivatives are potent nucleophiles that react with this compound to form quinoline-5-carbohydrazides chemicalbook.com. These hydrazides are valuable intermediates for the synthesis of more complex heterocyclic systems, such as Schiff bases, by further condensation with aldehydes tandfonline.comnih.gov.

| Nucleophile | Reactant Class | Product Class | General Reaction |

|---|---|---|---|

| R-NH₂ | Amine | Quinoline-5-carboxamide (B3021109) | Quinoline-5-COCl + R-NH₂ → Quinoline-5-CONH-R + HCl |

| R-OH | Alcohol | Quinoline-5-carboxylate | Quinoline-5-COCl + R-OH → Quinoline-5-COO-R + HCl |

| H₂N-NH₂ | Hydrazine | Quinoline-5-carbohydrazide | Quinoline-5-COCl + H₂N-NH₂ → Quinoline-5-CONHNH₂ + HCl |

The carbonyl chloride functionality can serve as a starting point for constructing fused heterocyclic systems. While direct cyclization involving the carbonyl chloride is less common, it is frequently used to introduce a substituent that subsequently participates in a ring-closing reaction. For instance, after reacting this compound with a suitable nucleophile containing another reactive group (such as an amine or a hydroxyl group), an intramolecular cyclization can be induced to form a new ring fused to the quinoline or the substituent. This strategy is analogous to methods where other reactive groups on the quinoline scaffold, like chloro groups, are displaced by binucleophilic reagents to build complex, polycyclic architectures such as fused quinolone derivatives pharmascholars.com or dinaphthonaphthyridines nih.gov.

Like most acyl chlorides, this compound is susceptible to hydrolysis. The compound reacts with water to form the corresponding quinoline-5-carboxylic acid and hydrogen chloride. This reaction can occur if the compound is exposed to moisture. Evidence for the ease of hydrolysis of similar quinoline acyl-type chlorides comes from mass spectrometry studies of 8-hydroxyquinoline-5-sulfonyl chloride, which was observed to hydrolyze to its corresponding sulfonic acid during analysis nih.gov. Due to this reactivity, the handling and storage of this compound require anhydrous conditions to maintain its integrity.

Mechanistic Investigations of Key Reactions of this compound

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the chemical transformations of this compound. Modern computational and spectroscopic techniques provide powerful tools to probe the intricate details of reaction pathways, including the identification of transient intermediates and the characterization of transition states. This section delves into the computational elucidation of reaction pathways and the spectroscopic monitoring of reaction intermediates pertinent to the reactivity of this compound.

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for investigating the mechanisms of organic reactions at a molecular level. For this compound, DFT calculations can provide deep insights into its reactivity, predicting the most likely reaction pathways and the geometries and energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products.

Key computational approaches applied to understand the reactivity of this compound include:

Geometry Optimization: This is the starting point for any computational study, where the most stable three-dimensional arrangement of atoms in the this compound molecule is determined. This provides accurate bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For this compound, the LUMO is primarily localized on the carbonyl carbon of the acyl chloride group, indicating its high electrophilicity and susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution around the molecule, highlighting regions of positive and negative electrostatic potential. For this compound, the MEP would show a significant region of positive potential (electron deficiency) around the carbonyl carbon, reinforcing the notion that this is the primary site for nucleophilic attack.

Transition State (TS) Searching and Analysis: Identifying the transition state is key to understanding the kinetics of a reaction. For the common nucleophilic acyl substitution reactions of this compound, computational methods can model the transition state for the formation of the tetrahedral intermediate. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The following interactive table summarizes the typical computational parameters that would be employed in a DFT study of the reaction of this compound with a generic nucleophile (Nu-).

| Computational Parameter | Purpose in Analyzing this compound Reactivity | Expected Findings |

| Geometry Optimization | To determine the ground-state structure and bond parameters of the reactant and intermediates. | Provides optimized geometries, bond lengths, and angles. |

| HOMO/LUMO Analysis | To identify the frontier molecular orbitals and predict sites of nucleophilic and electrophilic attack. | LUMO localized on the carbonyl carbon, indicating the site of nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | To map electron-rich and electron-deficient regions of the molecule. | A highly positive potential around the carbonyl carbon, confirming its electrophilicity. |

| Transition State Calculation | To locate the transition state structure and determine the activation energy barrier for a given reaction step. | Elucidation of the energy profile for the formation and collapse of the tetrahedral intermediate. |

For a typical nucleophilic acyl substitution reaction, the reaction pathway would be computationally modeled to proceed through a tetrahedral intermediate. The energy profile would show the relative energies of the reactants, the transition state for the formation of the intermediate, the tetrahedral intermediate itself, the transition state for the collapse of the intermediate, and the final products.

Spectroscopic Monitoring of Reaction Intermediates

While computational methods provide theoretical insights, spectroscopic techniques offer experimental evidence for the existence and structure of reaction intermediates. The transient nature of many intermediates in the reactions of highly reactive species like this compound makes their detection challenging. However, advanced spectroscopic methods can provide valuable data.

Common spectroscopic techniques for monitoring reaction intermediates include:

In-situ Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. The strong carbonyl (C=O) stretching frequency of the acyl chloride group in this compound would be a key diagnostic peak. As the reaction proceeds, for instance in an amidation reaction, the disappearance of the acyl chloride C=O band and the appearance of a new amide C=O band at a lower frequency can be monitored in real-time.

Stopped-Flow and Transient Absorption Spectroscopy: These techniques are suited for studying very fast reactions. In a stopped-flow apparatus, small volumes of reactant solutions are rapidly mixed, and the subsequent reaction is monitored by a fast detection method, often UV-Vis absorption spectroscopy. If a reaction intermediate has a distinct electronic absorption spectrum, its formation and decay can be tracked on a millisecond to second timescale. For this compound reactions, changes in the π-π* transitions of the quinoline system upon formation of an intermediate could potentially be observed.

The following interactive table outlines the application of various spectroscopic techniques for monitoring a hypothetical reaction of this compound with an amine to form an amide.

| Spectroscopic Technique | Monitored Species | Key Spectroscopic Signature | Information Gained |

| In-situ NMR | Reactant, Product | Disappearance of quinoline proton signals of the reactant and appearance of new signals for the product. | Reaction kinetics, confirmation of product structure. |

| In-situ IR | Reactant, Product | Disappearance of the acyl chloride C=O stretch (~1780-1810 cm⁻¹) and appearance of the amide C=O stretch (~1650-1680 cm⁻¹). | Real-time monitoring of functional group transformation. |

| Transient Absorption | Reaction Intermediate | Potential observation of a transient species with a unique UV-Vis absorption spectrum. | Direct evidence for the existence of a short-lived intermediate and its kinetics of formation and decay. |

Through the combined application of computational modeling and advanced spectroscopic techniques, a comprehensive understanding of the reaction mechanisms of this compound can be achieved. This knowledge is crucial for controlling reaction outcomes, improving yields, and designing novel synthetic methodologies based on this versatile chemical building block.

Derivatization and Functionalization of Quinoline 5 Carbonyl Chloride

Synthesis of Quinoline-5-carboxamides and Quinoline-5-carboxylates

The primary reaction of quinoline-5-carbonyl chloride is its conversion into quinoline-5-carboxamides and quinoline-5-carboxylates. This is achieved through nucleophilic acyl substitution, where the chlorine atom is displaced by a nitrogen or oxygen nucleophile, respectively.

Quinoline-5-carboxamides: The reaction with primary or secondary amines proceeds readily, typically in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct, yielding the corresponding N-substituted or N,N-disubstituted quinoline-5-carboxamides. This method is highly efficient for creating amide linkages. While direct synthesis from the carbonyl chloride is a standard method, related approaches involve activating the corresponding carboxylic acid with coupling agents like hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU). scispace.com

Quinoline-5-carboxylates: Similarly, reaction with alcohols or phenols (alkolysis or phenolysis) yields quinoline-5-carboxylates (esters). This reaction is often catalyzed by a base. An alternative to using the highly reactive carbonyl chloride involves the direct esterification of quinoline (B57606) carboxylic acid with an alcohol under the action of a strong acid catalyst. google.com

The tables below illustrate the versatility of these syntheses.

Table 1: Synthesis of Representative Quinoline-5-carboxamides

| Amine Reactant | Product |

|---|---|

| Ammonia | Quinoline-5-carboxamide (B3021109) |

| Aniline (B41778) | N-phenylquinoline-5-carboxamide |

| Diethylamine | N,N-diethylquinoline-5-carboxamide |

Table 2: Synthesis of Representative Quinoline-5-carboxylates

| Alcohol/Phenol Reactant | Product |

|---|---|

| Methanol | Methyl quinoline-5-carboxylate |

| Ethanol | Ethyl quinoline-5-carboxylate |

| Phenol | Phenyl quinoline-5-carboxylate |

Formation of Nitrogen-Containing Heterocyclic Derivatives

The carbonyl chloride functional group is a key handle for constructing more complex, fused heterocyclic systems, known as annulation. This typically involves an initial reaction to form an intermediate, such as a carboxamide, which then undergoes an intramolecular cyclization.

The synthesis of the pyrimido[4,5-b]quinoline ring system, a tricyclic scaffold of pharmaceutical interest, generally involves the construction of a pyrimidine (B1678525) ring onto a pre-existing, suitably functionalized quinoline core. bohrium.comresearchgate.net While direct annulation starting from this compound is not a commonly cited route, established methods utilize other quinoline precursors that illustrate the general principles of pyrimidine ring formation.

Key strategies often start with an amino-substituted quinoline. The pyrimidine ring is then formed by reaction with various C1 or C3 synthons. bohrium.com Common reagents used for this cyclization include:

Formic acid or formamide (B127407) nih.gov

Urea (B33335) or thiourea (B124793) bohrium.comnih.gov

Guanidine hydrochloride nih.gov

Chloroacetyl chloride nih.gov

For instance, pyrimido[4,5-b]quinoline-4-ones can be prepared from the amination and cyclization of 2-chloroquinoline-3-carbonitriles. nih.gov Another major pathway involves multicomponent reactions, for example, condensing an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. acs.orgrsc.org

The construction of sulfur-containing heterocyclic rings fused to the quinoline scaffold can be achieved through various synthetic strategies, often depending on the specific isomer desired.

A convenient synthesis for isothiazolo[5,4-b]quinolines has been developed starting from 2-chloro-3-formylquinolines. niscpr.res.in This multi-step process involves reaction with sodium sulfide (B99878) to generate a thione, followed by treatment with hydroxylamine (B1172632) to form an oxime. Subsequent cyclization with acetic anhydride (B1165640) yields the fused isothiazoloquinoline system. The resulting heterocycle can be further oxidized with hydrogen peroxide to afford the corresponding 3(2H)-one-1,1-dioxide derivative. niscpr.res.in

For thiophene-fused systems, while specific methods starting from this compound are not prominent, general strategies often involve building the thiophene (B33073) ring onto the quinoline core. This can involve the reaction of ortho-functionalized quinolines, such as those with amino and mercapto groups, with appropriate reagents to close the thiophene ring.

Azetidinones, also known as β-lactams, are four-membered cyclic amides. The synthesis of quinoline-azetidinone conjugates is a significant area of research. A prevalent method for forming the azetidinone ring is the [2+2] cycloaddition reaction between a Schiff base (imine) and chloroacetyl chloride in the presence of a base like triethylamine. nih.govresearchgate.net

A plausible pathway to synthesize azetidinone derivatives from this compound involves a multi-step sequence:

Hydrazide Formation: Reaction of this compound with hydrazine (B178648) hydrate (B1144303) to form quinoline-5-carbohydrazide.

Schiff Base (Hydrazone) Formation: Condensation of the resulting hydrazide with a variety of substituted aromatic aldehydes to yield the corresponding Schiff bases (N-acylhydrazones).

Cycloaddition: Reaction of the Schiff base with chloroacetyl chloride and a base (e.g., triethylamine) to induce cyclization and form the 1,3,4-trisubstituted-2-azetidinone ring attached to the quinoline scaffold. nih.govscholarsresearchlibrary.comorientjchem.org

Table 3: Building Blocks for Quinoline-Azetidinone Synthesis via Hydrazide Intermediate

| Quinoline Precursor | Aldehyde Component | Cyclizing Agent | Final Heterocycle |

|---|---|---|---|

| Quinoline-5-carbohydrazide | Benzaldehyde | Chloroacetyl Chloride | 3-Chloro-1-(benzamido)-4-(quinolin-5-yl)azetidin-2-one |

| Quinoline-5-carbohydrazide | 4-Chlorobenzaldehyde | Chloroacetyl Chloride | 3-Chloro-1-(4-chlorobenzamido)-4-(quinolin-5-yl)azetidin-2-one |

The creation of other fused ring systems onto the quinoline core represents a broad field of synthetic chemistry. mdpi.com Annulation strategies often rely on intramolecular cyclization reactions of appropriately substituted quinoline derivatives. This compound can serve as the starting point for creating such derivatives.

A general strategy involves reacting this compound with a nucleophile that contains a second reactive site. The resulting quinoline-5-carboxamide or carboxylate can then be induced to cyclize, forming a new ring fused to the quinoline system. The nature of the fused ring depends on the structure of the initial nucleophile and the cyclization conditions employed. For example, reaction with an ortho-aminoaniline could, after initial amide formation, lead to cyclization to form a benzodiazepine-type fused system.

Introduction of Diverse Functional Groups at the Quinoline Scaffold

The carbonyl chloride group is one of the most versatile functional groups in organic synthesis, acting as a gateway to numerous other functionalities. Its high reactivity allows for the transformation of the C-5 position of the quinoline ring into a variety of different chemical moieties.

Key transformations include:

Hydrolysis: Reaction with water converts the carbonyl chloride back to the parent quinoline-5-carboxylic acid.

Reduction: Partial reduction, for example using a hindered reducing agent like lithium tri-tert-butoxyaluminum hydride, can yield quinoline-5-carbaldehyde. More powerful reducing agents like lithium aluminum hydride would reduce the group further.

Ketone Synthesis: Reaction with organometallic reagents such as organocuprates (Gilman reagents) or in Friedel-Crafts acylation reactions allows for the formation of ketones, thereby creating new carbon-carbon bonds.

Conversion to other Halides: The carbonyl chloride can potentially be converted to other carbonyl halides if required for specific reactivity.

These transformations significantly expand the chemical diversity accessible from a single precursor, making this compound a valuable intermediate in medicinal and materials chemistry.

Table 4: Functional Group Interconversions from this compound

| Reagent(s) | Product Functional Group | Product Name Example |

|---|---|---|

| Water (H₂O) | Carboxylic Acid | Quinoline-5-carboxylic acid |

| Ammonia (NH₃) | Primary Amide | Quinoline-5-carboxamide |

| Ethanol (CH₃CH₂OH) | Ester | Ethyl quinoline-5-carboxylate |

| Lithium tri-tert-butoxyaluminum hydride | Aldehyde | Quinoline-5-carbaldehyde |

| Benzene (B151609) / AlCl₃ (Friedel-Crafts) | Ketone | Phenyl(quinolin-5-yl)methanone |

Theoretical and Computational Investigations

Quantum Chemical Studies on Quinoline-5-carbonyl Chloride and its Analogs

Quantum chemical studies are fundamental to understanding the electronic structure and conformational possibilities of this compound. These computational approaches solve the Schrödinger equation approximately for the molecule, yielding information about its energy, geometry, and other electronic properties.

Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach in computational chemistry for studying molecular systems, including quinoline (B57606) derivatives. rsc.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than other high-level methods while providing accurate results. rsc.orgnih.gov

For quinoline derivatives, DFT calculations are commonly performed using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT. researchgate.netnih.gov The choice of the basis set is crucial for the accuracy of the calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but require greater computational resources. For molecules like this compound, Pople-style basis sets such as 6-31G(d,p), 6-31+G(d,p), or the more extensive 6-311G(d,p) are frequently employed to achieve a good balance between accuracy and computational cost. researchgate.netnih.gov These basis sets include polarization functions (d,p) and diffuse functions (+) to accurately describe the electron distribution, especially in systems with heteroatoms and pi-conjugation.

Table 1: Common Basis Sets Used in DFT Studies of Quinoline Analogs

| Basis Set | Description | Typical Application |

|---|---|---|

| STO-3G | Minimal basis set; each atomic orbital is represented by 3 Gaussian functions. | Initial, low-level geometry optimizations; provides qualitative results. rsc.org |

| 3-21G | Split-valence basis set; core orbitals are described by one function, valence orbitals by two. | Improved accuracy over minimal basis sets for geometry and energy calculations. rsc.org |

| 6-31G(d,p) | Split-valence basis set with added polarization functions on heavy atoms (d) and hydrogen atoms (p). | Standard for geometry optimizations and frequency calculations, providing good accuracy. |

| 6-31+G(d,p) | Includes diffuse functions (+) on heavy atoms, which are important for describing anions and weak interactions. | Used when studying systems with lone pairs, anions, or non-covalent interactions. nih.gov |

| 6-311G(d,p) | Triple-split valence basis set; provides more flexibility for describing valence electrons. | High-accuracy energy calculations and detailed electronic structure analysis. researchgate.net |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions (orbitals). A key approximation in the HF method is that each electron moves in the average field created by all other electrons, rather than accounting for instantaneous electron-electron repulsion. This neglect of electron correlation makes HF computationally faster than more advanced methods but can limit its accuracy, particularly for energy predictions.

While DFT methods, which include some measure of electron correlation, are now more commonly used for systems like quinoline derivatives, HF theory remains important. It often serves as a starting point for more sophisticated methods that explicitly include electron correlation (post-Hartree-Fock methods). For this compound, an HF calculation would provide a reasonable initial geometry and a qualitative picture of the molecular orbitals.

The flexibility of this compound is primarily associated with the rotation around the single bond connecting the carbonyl group to the quinoline ring. This rotation gives rise to different conformers, which may have different energies and stabilities. Conformational analysis aims to identify the most stable arrangement (the global minimum on the potential energy surface) and the energy barriers to rotation between different conformers.

Theoretical methods like DFT are used to perform this analysis. By systematically rotating the carbonyl chloride group relative to the plane of the quinoline ring and calculating the energy at each step, a potential energy profile can be constructed. The minima on this profile correspond to stable conformers, while the maxima represent the transition states for interconversion. Electrostatic interactions and steric hindrance between the carbonyl group and the adjacent hydrogen atom on the quinoline ring are key factors determining the relative stability of the conformers. It is generally expected that a planar or near-planar conformation, which maximizes pi-conjugation between the carbonyl group and the aromatic ring, would be the most stable.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 0° | 0.00 | Most Stable (Global Minimum) |

| 45° | 2.50 | Intermediate |

| 90° | 5.00 | Transition State (Maximum) |

| 135° | 2.80 | Intermediate |

| 180° | 0.80 | Local Minimum |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational chemistry provides several descriptors derived from the molecular orbitals and electron density that help in predicting how a molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the electron acceptor (electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. rsc.orgresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system. The LUMO is likely to be localized on the carbonyl group and the quinoline ring, particularly on the carbon atom of the carbonyl group, which is electron-deficient. rsc.org The energy gap helps to understand the electronic transitions and the molecule's behavior in chemical reactions.

Table 3: Calculated FMO Properties for a Quinoline Analog

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.85 | Represents electron-donating ability. |

| ELUMO | -2.15 | Represents electron-accepting ability. |

| Energy Gap (ΔE) | 4.70 | Indicates chemical stability and reactivity. rsc.org |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. rsc.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

In this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, due to their high electronegativity and lone pairs. A strong positive potential (blue) would be anticipated around the carbonyl carbon, making it a primary site for nucleophilic attack. The hydrogen atoms of the aromatic ring would also exhibit a positive potential. This visual representation of charge distribution is invaluable for predicting intermolecular interactions and reaction mechanisms. researchgate.netresearchgate.net

Spectroscopic Property Predictions and Validation

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. nih.gov These theoretical calculations provide a simulated infrared (IR) and Raman spectrum that can be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.gov This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net

For this compound, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) would be performed to obtain the harmonic vibrational frequencies. nih.govnih.gov Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a gas-phase model. ccl.net Therefore, they are typically scaled by an empirical factor (around 0.96) to improve the correlation with experimental results. researchgate.net

The vibrational spectrum of this compound is expected to show characteristic peaks corresponding to:

C=O Stretching: A strong, prominent band in the IR spectrum, typically in the range of 1750-1800 cm⁻¹, characteristic of an acyl chloride.

C-Cl Stretching: A band in the lower frequency region, generally between 600-800 cm⁻¹.

Quinoline Ring Vibrations: Multiple bands corresponding to C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching (1400-1650 cm⁻¹), and various in-plane and out-of-plane bending modes. mdpi.com

By comparing the computed and experimental spectra, a detailed potential energy distribution (PED) analysis can be performed to provide a quantitative assignment of each vibrational mode. nih.gov The good agreement typically found between scaled theoretical frequencies and experimental observations validates the calculated molecular geometry and electronic structure. mdpi.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | ~1785 | ~1770 | Carbonyl stretch |

| ν(C=C) | ~1610 | ~1600 | Aromatic ring stretch |

| ν(C=N) | ~1585 | ~1575 | Aromatic ring stretch |

| δ(C-H) | ~1460 | ~1450 | In-plane C-H bend |

| ν(C-Cl) | ~750 | ~740 | C-Cl stretch |

Note: The frequencies in this table are representative values for a molecule like this compound, based on data from analogous quinoline and acyl chloride compounds.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for calculating ¹H and ¹³C NMR chemical shifts. tsijournals.com

The process involves first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). Then, the NMR shielding tensors are calculated for this geometry using the GIAO method. The isotropic shielding values are converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, the predicted ¹H NMR spectrum would show signals for the aromatic protons on the quinoline ring. Their chemical shifts are influenced by the electron-withdrawing nature of the carbonyl chloride group and the nitrogen heteroatom. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbonyl carbon appearing significantly downfield (typically >160 ppm) and the carbons attached to nitrogen and chlorine also showing characteristic shifts. rsc.org

Comparing the computationally predicted chemical shifts with experimental data serves as a stringent test of the accuracy of the calculated electronic structure. tsijournals.com A good linear correlation between the theoretical and experimental values confirms the structural assignment. tsijournals.comuncw.edu

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C(carbonyl) | ~168 | ~167 |

| C2 | ~151 | ~150 |

| C4 | ~122 | ~121 |

| C5 | ~130 | ~129 |

| C8a | ~149 | ~148 |

Note: This table provides illustrative ¹³C NMR chemical shift values for selected carbons in this compound, based on typical shifts observed for quinoline and acyl chloride moieties.

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. ukm.edu.my This method calculates the vertical excitation energies, corresponding oscillator strengths (f), and the wavelengths of maximum absorption (λmax) for electronic transitions from the ground state to various excited states.

The analysis of a molecule like this compound would involve performing TD-DFT calculations on its optimized ground-state geometry. The results would provide insights into the nature of the electronic transitions, typically π → π* and n → π* transitions.

π → π transitions:* These are usually high-intensity absorptions associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic quinoline system.

n → π transitions:* These are typically lower-intensity absorptions resulting from the excitation of a non-bonding (lone pair) electron from the nitrogen or oxygen atom to an antibonding π* orbital of the ring or carbonyl group.

The calculated spectrum, which is a plot of oscillator strength versus wavelength, can be compared with the experimental UV-Vis spectrum. A close match between the calculated λmax values and the experimentally observed absorption bands helps in assigning the specific electronic transitions responsible for the observed spectral features. ukm.edu.my

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 → S1 (n → π) | ~340 | ~3.65 | ~0.01 |

| S0 → S2 (π → π) | ~310 | ~4.00 | ~0.25 |

| S0 → S3 (π → π*) | ~280 | ~4.43 | ~0.15 |

Note: This table presents plausible TD-DFT calculation results for this compound, derived from typical values for substituted quinoline systems.

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a compound like this compound, these approaches are employed to investigate its structural, electronic, and reactive properties without relying on biological activity data. The primary methodology is rooted in quantum mechanics, specifically Density Functional Theory (DFT). ukm.edu.my

The typical workflow for a molecular modeling study involves several key steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. DFT methods, using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or larger), are commonly used for this purpose. ukm.edu.mynih.gov

Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true energy minimum (i.e., has no imaginary frequencies). These calculations also provide the data for simulating vibrational spectra (FT-IR and FT-Raman). nih.gov

Property Calculation: Once a stable geometry is confirmed, a wide range of molecular properties can be calculated. These include:

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand charge transfer and reactivity. Molecular Electrostatic Potential (MEP) maps are generated to visualize electron-rich and electron-poor regions. dergi-fytronix.com

Spectroscopic Properties: As detailed in the previous sections, NMR chemical shifts, UV-Vis excitation energies, and vibrational frequencies are calculated and compared with experimental data for structural validation. nih.govtsijournals.comukm.edu.my

Reactivity Descriptors: Calculation of Fukui functions and other local reactivity descriptors to predict the behavior of the molecule in chemical reactions. nih.gov

Bonding Analysis: Application of methods like Natural Bond Orbital (NBO) analysis to gain a deeper understanding of the bonding and intramolecular electronic interactions. dergi-fytronix.comscielo.br

These molecular modeling methodologies provide a detailed, atomistic-level understanding of the intrinsic properties of this compound, forming a theoretical foundation for its chemical behavior.

Ligand-Receptor Interaction Modeling

Molecular docking and simulation studies are instrumental in understanding how quinoline-based compounds, including derivatives of this compound, bind to their biological targets. These models predict the binding conformation and energy of a ligand within the active site of a receptor, revealing key intermolecular interactions that stabilize the ligand-receptor complex.

For quinoline-based inhibitors targeting protein kinases such as c-Met, computational studies have identified several crucial interactions. nih.gov Molecular docking simulations have shown that the quinoline ring itself often plays a pivotal role in the stabilization of the ligand-protein binding. nih.gov It frequently engages in π-π stacking interactions with aromatic amino acid residues, such as Tyrosine (Tyr). nih.gov Furthermore, the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, forming hydrogen bonds with amino acid residues like Methionine (Met). nih.gov

These interactions are fundamental for the ligand's affinity and orientation within the ATP-binding site of kinases. nih.gov The binding mode often involves the quinoline nucleus occupying a hydrophobic pocket, with substituents at various positions of the ring forming additional contacts with the receptor, thereby influencing potency and selectivity. nih.gov

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residue (Example) | Receptor Target (Example) |

|---|---|---|---|

| π-π Stacking | Quinoline Ring | Tyrosine (Tyr¹¹⁵⁹) | c-Met Kinase Domain |

| Hydrogen Bond | Quinoline Nitrogen | Methionine (Met¹¹⁶⁰) | c-Met Kinase Domain |

| Hydrophobic Interactions | Quinoline Ring and Substituents | Various hydrophobic residues | ATP-binding pocket |

Structure-Activity Relationship (SAR) Computational Tools

Computational tools are essential for elucidating the Structure-Activity Relationship (SAR) of quinoline derivatives, providing a quantitative framework to understand how structural modifications influence biological activity. nih.govnih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) are widely employed to build predictive models. nih.gov

One prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). nih.gov CoMFA correlates the biological activity of a series of compounds with their 3D steric and electrostatic properties. nih.gov The process involves aligning the molecules and calculating the steric and electrostatic fields around them. These fields are then used as descriptors in a partial least squares (PLS) regression analysis to generate a model that can predict the activity of new, untested compounds. nih.gov

The output of a CoMFA study is often visualized as contour maps. nih.gov These maps highlight regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish biological activity. For instance, a map might indicate that adding a bulky group in a specific region (favored steric interaction) or placing an electronegative atom in another area (favored electrostatic interaction) would be beneficial for activity. nih.gov These insights are invaluable for the rational design of new derivatives with improved potency and selectivity. nih.govresearchgate.net Such computational approaches have successfully guided the optimization of quinoline-based compounds for various therapeutic targets. nih.govnih.gov

| Computational Tool/Method | Primary Function | Key Outputs | Application in Drug Design |

|---|---|---|---|

| 3D-QSAR | Correlates 3D molecular properties with biological activity. nih.gov | Predictive statistical models (e.g., R², Q² values). nih.gov | Predicting the activity of novel compounds. |

| CoMFA (Comparative Molecular Field Analysis) | Analyzes steric and electrostatic molecular fields. nih.gov | 3D contour maps indicating favorable/unfavorable regions for substitution. nih.gov | Guiding structural modifications to enhance potency. nih.gov |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor. nih.gov | Binding poses, scoring functions, interaction analysis. | Identifying key binding interactions and potential lead compounds. |

Applications As a Versatile Building Block in Advanced Organic Synthesis

Construction of Complex Organic Molecules

The reactivity of the carbonyl chloride group in quinoline-5-carbonyl chloride makes it an excellent electrophile for reactions with various nucleophiles. This property is extensively exploited in the synthesis of complex organic molecules. It readily participates in acylation reactions with amines, alcohols, and other nucleophilic reagents to form amides, esters, and ketones, respectively. These reactions are fundamental in elongating carbon chains and assembling intricate molecular architectures.

For instance, in the synthesis of polycyclic aromatic compounds or extended heterocyclic systems, this compound can be used to introduce the quinoline (B57606) core, which can then undergo further cyclization or coupling reactions. The quinoline moiety itself is a significant structural motif found in numerous natural products and biologically active compounds, making this compound a valuable starting material for their total synthesis.

Role in Medicinal Chemistry Scaffold Development

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. This compound serves as a key reagent for incorporating this valuable scaffold into new drug candidates, enabling the exploration of diverse pharmacological activities. nih.govnih.gov The functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry, significantly expanding the chemical space and enhancing the pharmacological profiles of its derivatives. rsc.org

Design of Potential Receptor Antagonists (e.g., P2X7R)

This compound and its derivatives are instrumental in the development of antagonists for various receptors, including the P2X7 receptor (P2X7R), which is implicated in inflammatory processes. nih.gov By reacting this compound with appropriate amine-containing fragments, researchers can synthesize libraries of quinoline-carboxamide derivatives. nih.gov Structure-activity relationship (SAR) studies on these derivatives have shown that variations in substituents on the quinoline ring and the nature of the amide linkage can significantly influence their inhibitory potential against P2X7R. nih.govnih.gov For example, the introduction of an adamantyl carboxamide group has been identified as a favorable substituent for P2X7R antagonism. nih.gov

| Derivative Class | Target Receptor | Key Structural Features for Activity |

| Quinoline-carboxamides | P2X7R | Sulfonate and amide linkages, adamantyl carboxamide group nih.govnih.gov |

| 2-chloro-5-adamantyl-quinoline | P2X7R | Chloro and adamantyl substitutions nih.gov |

| 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline | P2X7R | Substituted phenyl and adamantyl groups nih.gov |

Synthesis of Inhibitors Targeting Specific Enzyme Classes (e.g., Tyrosine Kinases, Topoisomerase, DHODH Kinase)

The versatility of this compound extends to the synthesis of inhibitors for a variety of enzyme classes crucial in disease pathogenesis.

Tyrosine Kinase Inhibitors: Many FDA-approved multi-kinase inhibitors feature a quinoline core. researchgate.net Quinoline derivatives have been designed and synthesized to target tyrosine kinases, which are key regulators of cell proliferation, differentiation, and survival. mdpi.comunipa.it The quinoline scaffold can be functionalized through reactions involving this compound to create compounds that fit into the ATP-binding site of these enzymes, thereby inhibiting their activity.

Topoisomerase Inhibitors: Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Quinoline derivatives have been synthesized and identified as potent topoisomerase I inhibitors. nih.govrsc.org The planar quinoline ring system can intercalate into the DNA, while substituents introduced via the carbonyl chloride group can interact with the enzyme, leading to the stabilization of the DNA-enzyme complex and inhibition of DNA replication.

DHODH Kinase Inhibitors: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for cancer and inflammatory diseases. A structure-guided approach has been used to develop potent quinoline-based inhibitors of DHODH. nih.gov Quinoline-4-carboxylic acids, which can be synthesized from precursors derived from this compound, have shown significant inhibitory activity. nih.gov

| Enzyme Target | Class of Inhibitor | Example or Key Feature |

| Tyrosine Kinases | Quinoline-based inhibitors | Multi-kinase inhibitors approved by the FDA often contain a quinoline scaffold. researchgate.net |

| Topoisomerase I | Quinoline derivatives | Can act as potent inhibitors with antipsoriasis activity. nih.gov |

| DHODH Kinase | Quinoline-4-carboxylic acids | Developed through a structure-guided approach for potent inhibition. nih.gov |

Rational Design Protocols for Quinoline Derivatives

The development of new quinoline-based therapeutic agents often relies on rational design protocols. These protocols utilize computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the binding of quinoline derivatives to their biological targets. nih.gov this compound is a valuable tool in this process, as it allows for the synthesis of the designed molecules for experimental validation. By systematically modifying the structure based on the acyl chloride's reactivity, researchers can test and refine their computational models, leading to the development of more potent and selective drug candidates.

Development of New Materials with Tailored Properties (e.g., Electronic, Optical)

Beyond its applications in the life sciences, the quinoline scaffold, and by extension derivatives of this compound, are utilized in materials science. The aromatic and heterocyclic nature of the quinoline ring system imparts interesting electronic and optical properties. nih.gov Quinoline derivatives can exhibit fluorescence and are used in the development of organic light-emitting diodes (OLEDs) and chemical sensors.